(Z)-acetaldehyde oxime

microwave spectroscopy internal rotation dynamics conformational analysis

Mixed E/Z acetaldehyde oxime introduces irreproducible kinetics in vapor-phase rearrangements and stereospecific syntheses due to 4.3 kcal/mol differences in activation barriers. (Z)-Acetaldehyde oxime solves this variability. - **Controlled stereochemistry**: Z:E ratio ≥10:1; β-form crystallizes at ~12°C, distinct from E-dominant α-form. - **Kinetic predictability**: 30.5 kcal/mol barrier enables precise flow reactor modeling; eliminates hot-spot risks from faster E-isomer. - **Direct nitrile oxide precursor**: Single stereoelectronic ground state for reproducible 1,3-dipolar cycloadditions to isoxazolines. - **Industrial provenance**: Meets <1.2% acetaldehyde, <0.25% NH₃ specs; azeotropic distillation recovery (52.5 wt% azeotrope, bp 95.5°C).

Molecular Formula C2H5NO
Molecular Weight 59.07 g/mol
CAS No. 5775-72-4
Cat. No. B12728054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-acetaldehyde oxime
CAS5775-72-4
Molecular FormulaC2H5NO
Molecular Weight59.07 g/mol
Structural Identifiers
SMILESCC=NO
InChIInChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2-
InChIKeyFZENGILVLUJGJX-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water
Very soluble in alcohol, ether
Miscible with ethanol, ethe

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Acetaldehyde Oxime: Stereochemically Defined Aldoxime


(Z)-Acetaldehyde oxime (CAS 5775-72-4), also known as (1Z)-ethanal oxime, is the Z-stereoisomer of acetaldehyde oxime, a C₂ aldoxime with the formula CH₃CH=NOH [1]. It is one of the simplest oxime-containing compounds and serves as a critical intermediate in the synthesis of pesticides (e.g., methomyl, thiodicarb), pharmaceuticals, and heterocycles [2]. Unlike the commercial mixed-isomer product (CAS 107-29-9), which typically contains both (E)- and (Z)-forms, the pure (Z)-isomer exhibits distinct molecular geometry, internal dynamics, and crystallization behavior that directly influence its reactivity, separation characteristics, and suitability for stereospecific transformations [3].

Stereochemical Identity

Pure (Z)-isomer; not mixed E/Z commercial grade

Workflow Fit

Stereospecific transformations, cycloadditions, rearrangement studies

Procurement Cue

Crystallization-enriched β-form; verify by melting point (~12 °C)

Why Mixed-Isomer Acetaldehyde Oxime Cannot Substitute for the (Z)-Isomer


Acetaldehyde oxime exists as an equilibrating mixture of (E) and (Z) stereoisomers across the C=N double bond. In the pure state, the equilibrium sits at approximately 40% (E) and 60% (Z), shifting to about 46% (E) in aqueous acid [1]. These two isomers are not functionally interchangeable: they differ by 1460 cal/mol in their methyl group internal rotation barrier (V₃), by approximately 4.3 kcal/mol in the rate-determining step of the zeolite-catalyzed Beckmann rearrangement, and by 6.6° in the ∠C₂C₁N bond angle due to steric repulsion between the methyl and hydroxyl groups in the Z-configuration [2][3]. The Z-isomer crystallizes preferentially as the β-form (mp ~12 °C), while the E-isomer dominates the α-form (mp ~46.5 °C), enabling stereochemical enrichment but also meaning that procurement of the mixed-isomer product introduces an uncontrolled variable in any reaction where stereoelectronic effects govern outcome [1]. For applications requiring reproducible kinetic behavior—such as vapor-phase rearrangements, stereospecific cycloadditions, or crystallography—substituting mixed isomers for the pure (Z)-isomer introduces variability that cannot be corrected by stoichiometric adjustment.

Internal Dynamics
(Z)-isomer: nearly free methyl rotation mixed isomers: hindered rotation in E-form alters gas-phase entropy
Reaction Kinetics
defined rate-determining step barrier for Z-isomer mixed isomer feedstock introduces ~4.3 kcal/mol spread in activation energy
Crystallization & QC
β-form (mp ~12 °C) enables purity check mixed isomers prevent simple melt-point verification; E/Z ratio may shift over time

Quantitative Differentiation Against Closest Comparators


Methyl Internal Rotation Barrier: (Z)- vs. (E)-Isomer Comparison

Microwave spectroscopic determination of the three-fold potential barrier (V₃) hindering methyl group internal rotation reveals a profound stereoelectronic difference between isomers. The V₃ of (Z)-acetaldehyde oxime is 375(5) cal/mol, compared to 1835(50) cal/mol for the (E)-isomer—a difference of 1460(55) cal/mol [1]. This 4.9-fold lower barrier in the Z-isomer arises from steric repulsion between the methyl hydrogen and the hydroxyl oxygen, which are separated by only 2.30 Å—0.40 Å less than the sum of their van der Waals radii [1]. The consequence is that the methyl group in the Z-isomer undergoes nearly free internal rotation at ambient temperature, whereas the E-isomer experiences significant rotational hindrance. This difference directly impacts vibrational partition functions, entropy contributions, and thus the temperature-dependent equilibrium distribution of isomers in both condensed and vapor phases.

Methyl Rotation Barrier
Head-to-head
ΔV₃ = 1460 cal/mol (4.9× lower for Z)
Z: 375 cal/mol · E: 1835 cal/mol
Supports isomer-specific thermodynamic profiling
Affects gas-phase entropy and chromatographic retention
microwave spectroscopy internal rotation dynamics conformational analysis

Zeolite-Catalyzed Beckmann Rearrangement: Isomer-Specific Activation Barriers

In the vapor-phase Beckmann rearrangement over H-Faujasite zeolite, the rate-determining step (RDS) differs between the two acetaldehyde oxime isomers. Using an embedded cluster model at the B3LYP/6-31G(d,p) level with MP2/6-311G(d,p) single-point corrections, the RDS for Z-acetaldehyde oxime was identified as the 1,2 H-shift step with an energy barrier of 30.5 kcal/mol [1]. For E-acetaldehyde oxime, the 1,2 H-shift barrier is only 26.2 kcal/mol, and the rearrangement step barrier is 26.6 kcal/mol—both pathways effectively ~4.3 kcal/mol lower than the Z-isomer RDS [1]. This difference, corresponding to approximately a 1400-fold rate differential at 500 K (based on Arrhenius behavior), means that the Z-isomer reacts significantly more slowly under identical catalytic conditions. For comparison, acetone oxime (a ketoxime) has an RDS barrier of 31.2 kcal/mol, while formaldehyde oxime (the simplest aldoxime) has an RDS of 50.4 kcal/mol in the same model [1].

Beckmann RDS Barrier
Head-to-head
ΔE‡ ≈ 4.3 kcal/mol higher for Z
Z: 30.5 kcal/mol · E: 26.2 kcal/mol
Supports isomer-specific kinetic modeling
~1400-fold rate difference at 500 K (computed)
Beckmann rearrangement heterogeneous catalysis computational chemistry

Crystallization-Driven Isomer Enrichment and Polymorph Identification

Acetaldehyde oxime exhibits dimorphism directly linked to stereochemistry: the α-form (mp 44–47 °C) is enriched in the (E)-isomer, while the β-form (mp ~12 °C) is enriched in the (Z)-isomer [1][2]. Slow crystallization of a freshly distilled (E)/(Z) mixture preferentially deposits the (Z)-isomer as the β-form [1]. Commercial samples refrigerated for several months achieve (Z):(E) ratios of 10–20:1 through this crystallization-driven enrichment [1]. In contrast, the (E)-isomer-enriched α-form melts at 46.5 °C—a 34.5 °C differential between the two crystalline modifications [2]. This large melting point gap provides a practical, scalable route to isomerically enriched material without chromatographic separation, which is complicated by dynamic E/Z interconversion on-column as demonstrated by GC-FTIR studies [3].

Polymorph Melting Point
Head-to-head
Δmp ≈ 34.5 °C (β-form 12 °C vs α-form 46.5 °C)
Z-enriched β-form; commercial enrichment ≥90% Z
Supports melt-point-based purity verification
Crystallization yields Z:E ≥10:1 on refrigeration
polymorphism stereochemical purification crystallization

Azeotropic Distillation for Industrial Recovery from Aqueous Mixtures

Unlike many ketoximes that can be recovered from aqueous oximation reaction mixtures by simple phase separation, acetaldehyde oxime is relatively water-soluble (185 g/L at 25 °C) and does not form a separate organic phase under most conditions [1]. However, it forms a minimum-boiling azeotrope with water at a composition of approximately 52.5 wt% acetaldehyde oxime and 47.5 wt% water, boiling at 95.5 °C at atmospheric pressure [1]. This azeotropic behavior—which is not observed for higher-molecular-weight oximes such as cyclohexanone oxime—enables complete recovery of acetaldehyde oxime from the aqueous reaction mixture by distillation without excessive water carryover [1]. In the presence of ammonium sulfate (a common byproduct of the Raschig-process hydroxylamine route), the vapor-phase oxime concentration is further enhanced: a ternary system of 5% oxime, 34% ammonium sulfate, and 61% water equilibrates with 46 wt% oxime in the vapor phase, compared to only 17 wt% from a binary oxime–water solution [1].

Azeotropic Recovery
Class-level
Azeotrope 52.5 wt% oxime, bp 95.5 °C
Salt-assisted vapor enrichment from 17 to 46 wt%
Supports azeotropic recovery process specification
Unique to acetaldehyde oxime among common industrial oximes
azeotropic distillation process chemistry industrial recovery

Reproductive Toxicity NOAEL Among Industrial Oximes

In a comparative one-generation reproductive toxicity study of three industrial oximes, acetaldehyde oxime (AAO) demonstrated a no-observed-adverse-effect level (NOAEL) for F1 generation and reproductive toxicity of 50 mg/kg/day—the highest dose tested [1]. In contrast, aldecarb oxime (ADO) exhibited a NOAEL for parental toxicity of less than 5 mg/kg/day, based on histological liver changes observed in females across all dose groups [1]. Methyl isobutyl ketoxime (MIBKO) was also evaluated in the same study. The ≥10-fold higher NOAEL for AAO relative to ADO is a critical differentiator for industrial users selecting among oxime intermediates where worker exposure potential exists during handling, transfer, and reactor charging operations. The acute oral LD₅₀ of acetaldehyde oxime in rats is 740 mg/kg, with a dermal LD₅₀ exceeding 1000 mg/kg in rabbits [2].

Reprotoxicity NOAEL
Cross-study
AAO 50 mg/kg/day vs ADO
One-generation rat study
Reported reprotoxicity endpoint context
Industrial hygiene selection consideration
reproductive toxicology industrial hygiene NOAEL comparison

Validated Application Scenarios for (Z)-Acetaldehyde Oxime


Stereospecific Synthesis of Acetonitrile Oxide for Cycloadditions

The (Z)-configuration of acetaldehyde oxime is the direct precursor to acetonitrile oxide, a versatile 1,3-dipole used in cycloaddition reactions to construct isoxazolines and isoxazoles. The pure (Z)-isomer, obtained via crystallization enrichment to Z:E ratios of 10–20:1 [1], ensures that the dehydrative generation of the nitrile oxide proceeds from a single stereoelectronic ground state. The 4.9-fold lower methyl rotation barrier (V₃ = 375 cal/mol) of the Z-isomer [2] further implies that the molecule's conformational ensemble at reaction temperatures is distinct from that of the E-isomer, potentially affecting the stereochemical outcome of subsequent cycloadditions.

Vapor-Phase Beckmann Rearrangement to Acetamide

The ~4.3 kcal/mol higher rate-determining step barrier for Z-acetaldehyde oxime (30.5 kcal/mol) compared to the E-isomer (26.2 kcal/mol) in H-Faujasite-catalyzed Beckmann rearrangement [3] means that isomer composition directly dictates reactor residence time requirements. For continuous-flow vapor-phase processes targeting acetamide, procuring the pure (Z)-isomer allows precise kinetic modeling and eliminates the variability introduced by the faster-reacting E-isomer, which can lead to hot-spot formation and selectivity loss due to competing dehydration to acetonitrile.

Pesticide Intermediate Production: Methomyl and Thiodicarb

Acetaldehyde oxime is the key intermediate in the industrial synthesis of the carbamate insecticides methomyl and thiodicarb [4]. The azeotropic distillation recovery method (52.5 wt% oxime–water azeotrope, bp 95.5 °C) [4] is the established industrial process for isolating acetaldehyde oxime from the aqueous oximation reaction mixture. The (Z)-isomer is the dominant species in the distilled product; its crystallization behavior (β-form, mp ~12 °C) provides a simple quality control checkpoint before downstream chlorination and condensation steps. Impurity specifications of <1.2% acetaldehyde and <0.25% ammonia (by weight of oxime) are routinely achieved [4].

Boiler Water Oxygen Scavenging as a Hydrazine Replacement

Since the 1990s, acetaldehyde oxime has replaced hydrazine as a boiler water deoxidizer in industrial steam systems due to its superior oxygen scavenging efficiency and the elimination of hydrazine's carcinogenicity hazard [5]. Acetaldehyde oxime's high water solubility (185 g/L at 25 °C) ensures rapid dissolution and distribution in the aqueous boiler feed, while its reducing action effectively removes dissolved oxygen to prevent corrosion. The ≥10-fold higher reproductive toxicity NOAEL (50 mg/kg/day) compared to aldecarb oxime [6] further supports its selection over other oxime-class alternatives in applications where incidental human exposure is possible.

Application
Selection Property
Validation Focus
Stereospecific cycloaddition precursor
Isomeric purity via crystallization
Z:E enrichment level; nitrile oxide generation profile
Vapor-phase Beckmann rearrangement research
Isomer-defined kinetic profile
Rate-determining step barrier; reactor residence modeling
Carbamate pesticide intermediate production
Azeotropic distillation recovery
Water and salt impurity control; melt-point checkpoint
Boiler water oxygen scavenging
Reducing performance and water solubility
Oxygen removal endpoint; reprotoxicity context review
Quote Request

Request a Quote for (Z)-acetaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.